Product packaging for Benzoic acid, 4-(2-benzothiazolylmethoxy)-(Cat. No.:CAS No. 229641-87-6)

Benzoic acid, 4-(2-benzothiazolylmethoxy)-

Cat. No.: B2896266
CAS No.: 229641-87-6
M. Wt: 285.32
InChI Key: OPUHKKHAAHFKFD-UHFFFAOYSA-N
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Description

Contextualization of Benzoic Acid Derivatives as Privileged Scaffolds in Drug Discovery

Benzoic acid and its derivatives are recognized as "privileged scaffolds" in the field of drug discovery. ontosight.airesearchgate.net This designation is attributed to their ability to serve as a versatile framework for the development of ligands that can interact with a wide range of biological targets, leading to a variety of therapeutic applications. crimsonpublishers.com The structural simplicity of the benzoic acid core, consisting of a benzene (B151609) ring attached to a carboxylic acid group, allows for extensive and systematic chemical modifications. nih.gov These modifications can fine-tune the molecule's steric, electronic, and physicochemical properties, thereby optimizing its binding affinity and selectivity for specific proteins.

The prevalence of the benzoic acid motif in numerous clinically approved drugs underscores its importance. For instance, it forms the structural basis for well-known medications such as aspirin, a widely used anti-inflammatory and analgesic agent, and furosemide, a potent diuretic. researchgate.net Furthermore, benzoic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects. crimsonpublishers.commdpi.com Their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological macromolecules contributes to their efficacy as therapeutic agents. researchgate.net The established synthetic routes for preparing a diverse library of benzoic acid derivatives further enhance their appeal in medicinal chemistry, facilitating the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates. acs.orgpharmacyjournal.in

The Benzothiazole (B30560) Moiety in Medicinal Chemistry: Significance and Pharmacological Relevance

The benzothiazole moiety, a bicyclic heterocyclic system comprising a benzene ring fused to a thiazole (B1198619) ring, is another cornerstone in the architecture of medicinally important compounds. ontosight.aiijper.org Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide unique opportunities for molecular interactions with biological targets. nih.gov The benzothiazole nucleus is a common feature in a variety of natural and synthetic molecules that exhibit a wide array of pharmacological activities. scilit.com

The therapeutic relevance of benzothiazole derivatives is extensive and well-documented. dntb.gov.ua Compounds containing this scaffold have been reported to possess significant antimicrobial, anticancer, anti-inflammatory, anticonvulsant, antidiabetic, and antiviral properties. nih.govresearchgate.net For example, Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS). The diverse biological profile of the benzothiazole moiety stems from its ability to act as a bioisostere for other aromatic systems and its capacity to participate in various binding interactions. mdpi.combiointerfaceresearch.com The ease with which the benzothiazole ring can be functionalized at various positions allows for the generation of a vast chemical space for drug discovery and development. nih.gov

Rationale for Investigating Benzoic Acid, 4-(2-benzothiazolylmethoxy)- as a Novel Chemical Entity

The strategic combination of a benzoic acid scaffold with a benzothiazole moiety in the form of Benzoic acid, 4-(2-benzothiazolylmethoxy)- presents a compelling rationale for its investigation as a novel chemical entity in medicinal chemistry. This molecular hybridization is predicated on the principle that linking two pharmacologically significant motifs can lead to compounds with synergistic or additive effects, or even entirely new biological activities that are not observed with the individual components.

The ether linkage between the 4-position of the benzoic acid and the 2-position of the benzothiazole provides a specific spatial orientation and conformational flexibility that can influence the molecule's interaction with biological targets. The investigation of this hybrid molecule is driven by the hypothesis that the combined structural features of benzoic acid and benzothiazole could lead to a unique pharmacological profile. For instance, the benzothiazole moiety could confer enhanced target specificity or improved pharmacokinetic properties to the well-established benzoic acid scaffold. Conversely, the benzoic acid group could modulate the biological activity of the benzothiazole unit or improve its solubility and bioavailability. The exploration of such hybrid molecules is a rational approach to expanding the chemical diversity of potential drug candidates and addressing the ongoing challenge of drug resistance and the need for more effective therapies.

Overview of Research Objectives and Scope of Inquiry

The primary research objective for investigating Benzoic acid, 4-(2-benzothiazolylmethoxy)- is to elucidate its potential as a novel therapeutic agent. This overarching goal can be broken down into several key areas of inquiry. A fundamental first step would be the development of an efficient and scalable synthetic route to obtain the pure compound. This would be followed by a thorough physicochemical characterization to determine its properties, such as solubility, stability, and lipophilicity, which are crucial for its drug-like potential.

The core of the investigation would focus on a comprehensive biological evaluation. This would involve screening the compound against a panel of biologically relevant targets to identify its primary mechanism of action. Based on the known activities of its constituent moieties, initial screens could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Subsequent studies would aim to establish a clear structure-activity relationship by synthesizing and testing a series of analogues with modifications to both the benzoic acid and benzothiazole rings. The scope of inquiry would also include preliminary in vitro pharmacokinetic profiling to assess its metabolic stability and cell permeability. Ultimately, the research would aim to determine if Benzoic acid, 4-(2-benzothiazolylmethoxy)- or its optimized derivatives possess a sufficiently promising biological and pharmacological profile to warrant further preclinical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO3S B2896266 Benzoic acid, 4-(2-benzothiazolylmethoxy)- CAS No. 229641-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-15(18)10-5-7-11(8-6-10)19-9-14-16-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUHKKHAAHFKFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for Benzoic Acid, 4 2 Benzothiazolylmethoxy

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Benzoic acid, 4-(2-benzothiazolylmethoxy)- suggests a primary disconnection at the ether linkage. This bond can be formed through a Williamson ether synthesis, a well-established and versatile method for forming carbon-oxygen bonds. This strategy identifies two key precursors: a benzothiazole-containing electrophile and a nucleophilic benzoic acid derivative.

Specifically, the target molecule can be disconnected into 4-hydroxybenzoic acid and 2-(chloromethyl)benzothiazole or a related derivative with a suitable leaving group at the methylene (B1212753) position. This approach is advantageous as both precursors are either commercially available or can be synthesized through established routes. The synthesis of 4-hydroxybenzoic acid is a standard industrial process, while the benzothiazole (B30560) component can be constructed from 2-aminothiophenol (B119425).

An alternative disconnection could involve forming the benzothiazole ring as a final step on a pre-functionalized benzoic acid derivative. However, the former approach is generally more convergent and allows for greater flexibility in the synthesis of analogues.

Synthesis of the 4-(2-benzothiazolylmethoxy) Substituent Precursor

The key precursor for the 4-(2-benzothiazolylmethoxy) substituent is typically 2-(chloromethyl)benzothiazole or 2-(hydroxymethyl)benzothiazole. The synthesis of these compounds often starts from 2-aminothiophenol.

One common method involves the condensation of 2-aminothiophenol with an appropriate two-carbon unit. For instance, reaction with chloroacetyl chloride can lead to an intermediate that cyclizes to form the benzothiazole ring, which can then be functionalized at the 2-position.

Alternatively, 2-mercaptobenzothiazole (B37678) can be used as a starting material. Alkylation of the thiol group followed by further functionalization can lead to the desired 2-substituted benzothiazole.

A general route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives. mdpi.comnih.gov For the synthesis of the required precursor, a reagent containing a masked or protected hydroxymethyl or chloromethyl group would be necessary.

Approaches to Linkage Formation: Etherification and Coupling Reactions for 4-Substitution of Benzoic Acid

The formation of the ether linkage between the benzothiazole moiety and the benzoic acid ring is a critical step in the synthesis of the target compound. The Williamson ether synthesis is the most direct and widely employed method for this transformation. francis-press.com

This reaction involves the deprotonation of the hydroxyl group of 4-hydroxybenzoic acid (or its ester) with a suitable base to form a phenoxide ion. This nucleophile then displaces a leaving group, typically a halide, from the 2-(halomethyl)benzothiazole precursor. Common bases used for this purpose include sodium hydroxide, potassium carbonate, and sodium hydride. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being preferred to facilitate the reaction.

The reaction can be represented as follows:

HO-C₆H₄-COOH + Cl-CH₂-C₇H₄NS → NaO-C₆H₄-COONa + NaCl + H₂O → C₁₅H₁₁NO₃S

A study on the surfactant-assisted Williamson synthesis of 4-benzyloxy benzoic acid in an aqueous medium highlights the potential for greener methodologies in similar etherification reactions. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing the reaction conditions for the Williamson ether synthesis is crucial for maximizing the yield and purity of Benzoic acid, 4-(2-benzothiazolylmethoxy)-. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

ParameterConditionEffect on Yield and Selectivity
Base Stronger bases (e.g., NaH) can lead to faster reaction rates but may also increase the risk of side reactions. Weaker bases (e.g., K₂CO₃) may require higher temperatures or longer reaction times but can offer better selectivity.
Solvent Polar aprotic solvents like DMF or DMSO can effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide and accelerating the reaction.
Temperature Higher temperatures generally increase the reaction rate. However, excessive heat can lead to decomposition of reactants or products, or promote side reactions. An optimal temperature must be determined experimentally.
Reaction Time The reaction should be monitored (e.g., by TLC or HPLC) to determine the point of maximum conversion without significant product degradation.
Catalyst Phase-transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases if a biphasic system is used. francis-press.com

This table is based on general principles of the Williamson ether synthesis and may require specific experimental validation for the synthesis of Benzoic acid, 4-(2-benzothiazolylmethoxy)-.

Microwave-assisted synthesis has also been shown to accelerate reaction rates and improve yields in the synthesis of benzothiazole derivatives, offering a potential avenue for optimization. airo.co.in

Novel Synthetic Routes for Benzothiazole-Substituted Benzoic Acids

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of benzothiazole derivatives. mdpi.com These novel approaches could be adapted for the synthesis of Benzoic acid, 4-(2-benzothiazolylmethoxy)-.

One such approach involves the use of transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions could potentially be used to form the ether linkage. While not a traditional Williamson ether synthesis, these methods can offer high efficiency and functional group tolerance.

Another area of innovation is the use of "green" chemistry principles. This includes the use of less toxic solvents, renewable starting materials, and energy-efficient reaction conditions. airo.co.in For instance, the condensation of 2-aminothiophenol with aldehydes or carboxylic acids can be carried out under solvent-free conditions or in aqueous media. nih.govpharmacyjournal.in

Scalability Considerations in Synthetic Development

Translating a laboratory-scale synthesis to an industrial-scale process presents several challenges. For the synthesis of Benzoic acid, 4-(2-benzothiazolylmethoxy)-, key considerations for scalability include:

Cost and Availability of Starting Materials: The economic viability of the synthesis depends on the cost of the starting materials, such as 2-aminothiophenol and 4-hydroxybenzoic acid.

Reaction Safety: The use of hazardous reagents, such as strong bases or volatile organic solvents, requires careful consideration of safety protocols and engineering controls on a large scale.

Process Efficiency: High-yielding and selective reactions are essential for minimizing waste and reducing purification costs. The development of robust and reproducible reaction conditions is paramount.

Work-up and Purification: The isolation and purification of the final product must be amenable to large-scale operations. Methods such as crystallization are often preferred over chromatography for industrial-scale purification. The purification of benzoic acid by recrystallization from water is a well-established and safe method. wikipedia.org

Waste Management: The environmental impact of the synthesis must be considered, and strategies for minimizing and treating waste streams should be developed.

The development of catalytic and solvent-free methods is particularly attractive for scalable synthesis due to reduced waste and improved safety profiles. airo.co.inmdpi.com

Unable to Generate Article Due to Lack of Specific Data

A thorough search for scientific data pertaining to the chemical compound "Benzoic acid, 4-(2-benzothiazolylmethoxy)-" did not yield the specific spectroscopic and chromatographic information required to populate the requested article structure. The search results contained data for the parent compound, benzoic acid, and other derivatives, but no experimental or detailed characterization data was found for "Benzoic acid, 4-(2-benzothiazolylmethoxy)-" itself.

Consequently, it is not possible to provide an accurate and scientifically sound article that adheres to the strict outline provided, which includes:

Advanced Spectroscopic and Chromatographic Characterization Techniques

Chromatographic Purity Assessment and Isolation Techniques (HPLC with Advanced Detectors)

Without access to published research or database entries containing this specific information, generating the requested content with data tables and detailed research findings is not feasible while maintaining scientific accuracy and adhering to the user's explicit instructions.

An article focusing solely on the advanced spectroscopic and chromatographic characterization of "Benzoic acid, 4-(2-benzothiazolylmethoxy)-" cannot be generated at this time. Extensive research has not yielded specific studies employing Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Electrospray Ionization Orbitrap Mass Spectrometry (LC-ESI-Orbitrap MS) for this particular compound.

The available scientific literature details the use of these advanced analytical techniques for benzoic acid and its simpler derivatives. For instance, GC-MS is a well-established method for the determination of benzoic acid in various matrices, often requiring derivatization to increase volatility. Similarly, LC-MS techniques, including those utilizing electrospray ionization, are employed for the analysis of a range of benzoic acid derivatives in complex samples.

However, without dedicated studies on "Benzoic acid, 4-(2-benzothiazolylmethoxy)-," it is not possible to provide the detailed research findings, data tables, and comprehensive profiling required by the requested article structure while maintaining scientific accuracy. Generating content on its hypothetical analysis would be speculative and would not adhere to the strict requirement of reporting factual, research-based information.

Further research specifically investigating the analytical behavior of "Benzoic acid, 4-(2-benzothiazolylmethoxy)-" using GC-MS and LC-ESI-Orbitrap MS is necessary to produce the detailed and authoritative article requested.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Elucidation of Structural Features Governing Biological Activity

Studies on various 2-substituted benzothiazoles have highlighted the importance of the substituent at this position for modulating biological activity. The introduction of a methoxybenzoic acid group at the 2-position creates a molecule with a specific three-dimensional shape and electronic distribution that can interact with biological targets. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding. The aromatic nature of both the benzothiazole (B30560) and benzoic acid rings suggests that π-π stacking interactions could be a significant factor in target binding. Furthermore, the carboxylic acid group of the benzoic acid moiety can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in a protein's active site.

Impact of the Benzothiazolylmethoxy Moiety on Pharmacological Profiles

The benzothiazolylmethoxy moiety serves as a critical linker that positions the benzothiazole and benzoic acid rings in a specific spatial arrangement. This linkage is not merely a spacer but actively contributes to the molecule's pharmacological profile. The oxygen atom in the methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially influencing the molecule's interaction with biological targets and affecting its solubility and pharmacokinetic properties.

Systematic Investigation of Substituent Effects on the Benzoic Acid Ring and Benzothiazole Core

The biological activity of "Benzoic acid, 4-(2-benzothiazolylmethoxy)-" can be systematically modulated by introducing various substituents on both the benzoic acid ring and the benzothiazole core.

Substituent Effects on the Benzoic Acid Ring:

The position and electronic nature of substituents on the benzoic acid ring can significantly alter the molecule's activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the pKa of the carboxylic acid, which in turn affects its ionization state at physiological pH and its ability to interact with target sites. For example, EWGs generally increase the acidity of the carboxylic acid, which might enhance its interaction with positively charged residues in a binding pocket. Conversely, EDGs can decrease acidity. The position of the substituent (ortho, meta, or para) relative to the carboxylic acid and the methoxy linker will also dictate steric and electronic effects, influencing both target affinity and selectivity.

Substituent PositionPotential Impact on Activity
OrthoMay introduce steric hindrance, affecting the conformation of the molecule and its ability to bind to a target. Can also influence the acidity of the carboxylic acid through intramolecular hydrogen bonding.
MetaCan modulate the electronic properties of the carboxylic acid and the aromatic ring, influencing binding affinity.
ParaDirectly influences the electronic properties of the carboxylic acid through resonance and inductive effects. Substituents at this position are often well-tolerated and can be used to fine-tune activity and pharmacokinetic properties.

Substituent Effects on the Benzothiazole Core:

The benzothiazole ring offers several positions (4, 5, 6, and 7) for substitution. Modifications at these positions can impact the electronic properties of the entire molecule, its lipophilicity, and its metabolic stability. For instance, the introduction of halogen atoms or small alkyl groups can enhance lipophilicity, potentially improving cell penetration. The electronic nature of these substituents can also influence the reactivity of the benzothiazole ring system and its ability to participate in key interactions with biological targets. Research on other benzothiazole derivatives has shown that substitutions on this ring can significantly affect their anticancer and antimicrobial activities. taylorfrancis.com

Substituent PositionPotential Impact on Activity
4- and 7-positionsSubstituents at these positions are in proximity to the fused benzene (B151609) ring and can influence the overall planarity and electronic distribution of the benzothiazole system.
5- and 6-positionsThese positions are more exposed and substitutions here can have a significant impact on interactions with the biological target and can be modified to improve pharmacokinetic properties.

Development and Validation of QSAR Models for Predictive Activity

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. The development and validation of robust QSAR models are invaluable for predicting the activity of novel "Benzoic acid, 4-(2-benzothiazolylmethoxy)-" derivatives and for guiding the synthesis of more potent analogs.

The first step in developing a QSAR model is the selection and calculation of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. For benzothiazole derivatives, a variety of descriptors can be employed:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as molecular connectivity indices and Wiener index.

Electronic descriptors: These quantify the electronic properties of a molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are particularly important for understanding interactions with biological targets.

Geometrical (3D) descriptors: These describe the three-dimensional shape and size of the molecule, including molecular volume, surface area, and shape indices.

Physicochemical descriptors: These include properties like the logarithm of the octanol/water partition coefficient (logP), which is a measure of lipophilicity, and molar refractivity (MR), which relates to the volume of the molecule and its polarizability.

A combination of these descriptors is often used to build a comprehensive QSAR model that can capture the various factors influencing biological activity.

Once a QSAR model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. Validation is typically performed using both internal and external methods.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness and stability of the model. In LOO, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (q²) indicates a good internal predictive ability.

External Validation: The dataset is split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. The predictive ability is assessed by the predictive correlation coefficient (R²pred). A high R²pred value for the test set indicates that the model can accurately predict the activity of new compounds.

The following table summarizes key statistical parameters used in QSAR model validation:

ParameterDescriptionAcceptable Value
r² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data.> 0.6
q² (Cross-validated r²) Measures the internal predictive ability of the model.> 0.5
R²pred (Predictive r²) Measures the predictive ability of the model for an external test set.> 0.5
F-statistic A measure of the statistical significance of the regression model.High value
Standard Error of Estimate (s) A measure of the absolute error of the model.Low value

The development of a statistically sound and predictive QSAR model for "Benzoic acid, 4-(2-benzothiazolylmethoxy)-" derivatives would be a powerful tool for accelerating the discovery of new drug candidates with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to investigate the electronic structure and reactivity of benzoic acid and benzothiazole (B30560) derivatives. actascientific.comnih.gov Methods like B3LYP with basis sets such as 6-311G or 6-311++G(d,p) are commonly used to optimize the molecular geometry and predict vibrational frequencies. actascientific.comresearchgate.net

These calculations confirm the optimized structural parameters (bond lengths and angles) and help in the assignment of vibrational modes observed in FT-IR and Raman spectra. actascientific.comnih.gov For instance, studies on similar benzoic acid derivatives have successfully correlated theoretical calculations with experimental spectroscopic data. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra and understand the nature of electronic transitions within the molecule. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding the potential therapeutic action of compounds like "Benzoic acid, 4-(2-benzothiazolylmethoxy)-".

Docking simulations on structurally related benzoic acid and benzothiazole derivatives have successfully identified their interactions within the active sites of various protein targets. nih.govresearchgate.netbiointerfaceresearch.com These studies reveal that the binding is often stabilized by a network of intermolecular interactions. For example, the carboxylic acid group, a common feature in these molecules, frequently forms hydrogen bonds or salt bridges with positively charged amino acid residues like Arginine and Lysine within the binding pocket. nih.gov Similarly, the benzothiazole ring can engage in hydrophobic and π-stacking interactions with residues such as Tyrosine, Phenylalanine, and Tryptophan. mdpi.com In a study involving a benzoic acid derivative and the enzyme carbonic anhydrase II (PDB: 3FFP), key interactions were identified that stabilize the ligand within the active site. researchgate.net

Molecular docking not only predicts the binding pose but also estimates the binding affinity, typically expressed as a binding energy score (in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. For a similar benzoic acid derivative docked against carbonic anhydrase II, a highly favorable binding energy of -9.4 kcal/mol was calculated, suggesting it could act as a potent inhibitor. researchgate.net The pose, or conformation of the ligand within the active site, is determined by the sum of all interactions, including hydrogen bonds, electrostatic forces, and hydrophobic contacts, which collectively dictate the molecule's inhibitory potential. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. biointerfaceresearch.com MD simulations performed on protein-ligand complexes involving related benzothiazole and benzoic acid structures have been used to assess the stability of the binding pose. biointerfaceresearch.comnih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can confirm that the ligand remains stably bound within the active site throughout the simulation. nih.gov These simulations provide a more realistic representation of the physiological environment and help validate the interactions predicted by docking studies. biointerfaceresearch.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Drug Likeness

In silico ADME prediction is essential for evaluating the drug-like properties of a compound. stmjournals.com Studies on related 2-hydroxy benzothiazole derivatives have shown that these compounds generally exhibit good pharmacokinetic profiles. tubitak.gov.trnih.gov Predictions for molecules of this class often show high intestinal absorption percentages. tubitak.gov.trnih.gov

Key parameters are evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules to assess oral bioavailability. tubitak.gov.trmdpi.com For many benzothiazole derivatives, these rules are met, indicating good potential for drug likeness. tubitak.gov.trnih.gov The table below summarizes typical ADME parameters predicted for structurally similar compounds.

PropertyPredicted Value/ComplianceSignificance
Lipinski's Rule of Five CompliantIndicates good oral bioavailability and drug-likeness.
Veber's Rule CompliantSuggests good intestinal absorption.
Human Intestinal Absorption >70%High likelihood of being well-absorbed from the gut.
Plasma Protein Binding HighAffects the distribution and availability of the drug in the body.
CYP Enzyme Inhibition VariablePredicts potential for drug-drug interactions.

This is an interactive data table based on typical findings for related benzothiazole and benzoic acid derivatives. tubitak.gov.trnih.govmdpi.comnih.gov

Analysis of Molecular Electrostatic Potential (MEP) Surfaces and Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) provides critical information about the chemical reactivity of a molecule. researchgate.net

The MEP surface map visually represents the charge distribution. For benzoic acid derivatives, the electron-rich, most negative potential (typically colored red) is concentrated around the oxygen atoms of the carboxyl group, identifying these as likely sites for electrophilic attack. actascientific.comresearchgate.net The electron-deficient, most positive potential (colored blue) is usually found around the acidic hydrogen of the carboxyl group, indicating the site for nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity. researchgate.netresearchgate.net The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. actascientific.com The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. actascientific.comnih.gov For a related benzoic acid derivative, the HOMO and LUMO energy values were calculated to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV.

ParameterTypical Value (eV)Implication
HOMO Energy -6.3 to -6.9Electron-donating capability
LUMO Energy -1.8 to -2.3Electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.0 to 5.0Chemical stability and reactivity

This is an interactive data table compiled from DFT studies on related benzoic acid derivatives. actascientific.com

Mechanistic Investigations of Biological Activities and Pharmacological Targets

Enzyme Inhibition Mechanism Studies

The benzothiazole (B30560) moiety, combined with a benzoic acid functional group, serves as a versatile scaffold for designing inhibitors that target a range of enzymes implicated in various diseases. The following sections detail the mechanistic investigations of these inhibitory activities.

Aldose Reductase Inhibition by Benzothiazolyl-Substituted Benzoic Acids

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which is implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy by converting excess glucose to sorbitol. cellsignal.com Inhibition of this enzyme is a key therapeutic strategy to prevent or mitigate these complications. nih.gov

Benzothiazolyl-substituted benzoic acids have been identified as potent aldose reductase inhibitors (ARIs). mdpi.com The inhibitory mechanism relies on the specific interaction of the compound's key structural features with the enzyme's active site. The carboxylic acid group of the benzoic acid moiety typically interacts with the anionic binding site of the aldose reductase active site. This interaction mimics the binding of the natural substrate's aldehyde group. The benzothiazole portion of the molecule fits into a nearby hydrophobic pocket, often referred to as the "specificity pocket," which contributes to the inhibitor's potency and selectivity. cellsignal.com Studies on related benzothiazolone-based inhibitors have shown that modifications to the benzothiazole ring can further enhance binding affinity and inhibitory activity. researchgate.net For instance, certain derivatives exhibit potent inhibition of human recombinant aldose reductase (ALR2). researchgate.net

Table 1: Aldose Reductase Inhibitory Activity of Related Benzothiazole Derivatives
Compound TypeExample CompoundInhibitory Activity (IC₅₀)Reference
Benzothiazolyl-oxy-benzoic acid methyl esterMethyl 4-((benzo[d]thiazol-2-yl)oxy)benzoateHigh enzyme-inhibitoric activity noted mdpi.com
Benzothiazolone-acetic acid derivative2-(6-(4-hydroxystyryl)-2-oxobenzothiazol-3(2H)-yl)acetic acid18.8 nM researchgate.net

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. chemrxiv.org Overproduction of uric acid can lead to hyperuricemia and gout. mdpi.com Consequently, XO is a significant target for therapeutic intervention.

While direct studies on Benzoic acid, 4-(2-benzothiazolylmethoxy)- are limited, research on structurally similar compounds provides insight into the likely inhibition mechanism. Derivatives containing a benzoic acid moiety linked to a heterocyclic ring, such as oxazole (B20620) or pyrazolone, have shown potent XO inhibitory activity. nih.govnih.gov Kinetic studies suggest a mixed-type inhibition pattern, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though often with a higher affinity for the free enzyme. nih.govnih.govnih.gov Molecular docking simulations indicate that the carboxylic group of the benzoic acid is critical for binding, forming a salt bridge with Arg880 and a hydrogen bond with Thr1010 in the enzyme's active site. nih.gov These interactions are key for stabilizing the enzyme-inhibitor complex and blocking substrate access. nih.govnih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of Related Heterocyclic Benzoic Acid Derivatives
Compound TypeInhibition TypeKey InteractionsReference
Benzothiazinone analogueNon-competitive / MixedBinding to enzyme active site chemrxiv.org
Pyrazolone-furan-benzoic acidMixed-typeSalt bridge with Arg880, H-bond with Thr1010 nih.govnih.gov
Oxazole-benzoic acidMixed-typeBinding to free enzyme and enzyme-substrate complex nih.gov

Protein Kinase CK2 Inhibitory Mechanisms

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many types of cancer, making it a valuable target for anticancer therapies. researchgate.net CK2 phosphorylates hundreds of substrates, playing a role in cell growth, proliferation, and survival. researchgate.net

Derivatives of 4-(thiazol-5-yl)benzoic acid, which are structurally analogous to the target compound, have demonstrated potent inhibitory activity against CK2. The mechanism of inhibition is typically ATP-competitive, meaning the inhibitor binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. The ATP-binding site of CK2 contains unique bulky residues, which can be exploited to design selective inhibitors. The introduction of specific groups, such as a benzyloxy group on the benzoic acid moiety, has been shown to maintain potent CK2 inhibition while enhancing antiproliferative activity in cancer cell lines.

Table 3: Protein Kinase CK2 Inhibitory Activity of Related Thiazolyl-Benzoic Acid Analogs
Compound ClassTargetInhibitory Activity (IC₅₀)Reference
Azabenzene analogs of 4-(thiazol-5-yl)benzoic acidCK2α0.014-0.017 µM
Azabenzene analogs of 4-(thiazol-5-yl)benzoic acidCK2α'0.0046-0.010 µM
Benzyloxy-substituted 4-(thiazol-5-yl)benzoic acidCK2α0.014-0.016 µM

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibition

Striatal-enriched protein tyrosine phosphatase (STEP) is a brain-specific phosphatase that regulates synaptic plasticity by dephosphorylating key signaling proteins. Overactivity of STEP has been implicated in several cognitive and neuropsychiatric disorders, including Alzheimer's disease, making it an attractive therapeutic target.

While specific mechanistic studies of Benzoic acid, 4-(2-benzothiazolylmethoxy)- as a STEP inhibitor are not widely documented, the core structures are of significant interest in this area. Aryl chloroacetamides containing a thiazole (B1198619) ring have shown notable inhibitory activity against protein tyrosine phosphatases (PTPs). Furthermore, the benzothiazole scaffold is considered a preferred structure for engaging the active sites of diverse tyrosine phosphatases. Inhibition typically involves binding to the catalytic active site, which contains a critical cysteine residue. The development of selective, nonpeptidic, mechanism-based STEP inhibitors is an active area of research.

Cholinesterase Inhibition (AChE and BChE) Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). Inhibiting these enzymes increases acetylcholine levels in the brain, a strategy used in the treatment of Alzheimer's disease.

Benzothiazole derivatives have been investigated as cholinesterase inhibitors. Studies on closely related benzothiazolone compounds show that they can effectively inhibit both AChE and BChE. Interestingly, many of these derivatives exhibit higher inhibitory activity and selectivity for BChE over AChE. The mechanism involves the inhibitor binding within the active site gorge of the enzyme, thereby preventing acetylcholine from accessing the catalytic triad. The specific interactions depend on the substituents on the benzothiazole ring system. For example, the presence of a 6-methoxy indole (B1671886) group has been shown to enhance BChE inhibitory activity.

Table 4: Cholinesterase Inhibitory Activity of Related Benzothiazolone Derivatives
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Selectivity Index (AChE/BChE)Reference
Compound M13 (indole-substituted)BChE1.21 µM0.24
Compound M2 (phenyl-substituted)BChE1.38 µM0.03

Antimicrobial Action Pathways

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The mechanisms are varied and can involve the inhibition of essential microbial enzymes or the disruption of cellular structures.

The antibacterial action of benzothiazole-based compounds often stems from their ability to inhibit critical bacterial enzymes. These targets include DNA gyrase, which is essential for DNA replication, and dihydrofolate reductase, an enzyme involved in nucleotide synthesis. Some derivatives also interfere with cell wall synthesis or other metabolic pathways. Another proposed mechanism for related compounds is the permeabilization and disruption of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.

The antifungal activity of benzothiazole derivatives has been linked to the inhibition of specific fungal enzymes that are distinct from their mammalian counterparts. One key target is N-myristoyltransferase (NMT), an enzyme crucial for the modification of proteins involved in fungal viability. Another important mechanism is the inhibition of lanosterol (B1674476) 14-α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. Disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death. Additionally, the benzoic acid component itself may contribute to antimicrobial effects by interfering with metabolic processes such as coenzyme Q biosynthesis.

Cellular and Biochemical Targets of Antimicrobial Effects

The antimicrobial action of benzoic acid and its derivatives is generally attributed to several mechanisms. A primary mode of action is the disruption of cellular homeostasis by acidifying the cytoplasm. The un-dissociated, more lipophilic form of the acid can pass through the bacterial cell membrane. Once inside the more alkaline cytoplasm, the acid releases a proton, which can disrupt metabolic processes and inhibit bacterial growth.

Other potential mechanisms for benzoic acid derivatives include:

Enzyme Inhibition: Interference with crucial metabolic enzymes.

Membrane Disruption: Altering the integrity and function of the cell membrane.

Inhibition of Transcription: Some derivatives have been shown to inhibit the interaction between RNA polymerase (RNAP) and sigma (σ) factors, a critical step in bacterial transcription. This inhibition prevents the formation of the RNAP holoenzyme, thereby halting gene expression and bacterial growth.

Studies on pyrazole (B372694) derivatives of benzoic acid have indicated that their bactericidal action may stem from the permeabilization of the bacterial cell membrane.

Table 1: Potential Antimicrobial Targets of Benzoic Acid Derivatives
Target Mechanism of Action References
Cytoplasm Acidification leading to disruption of homeostasis.
Cell Membrane Disruption of membrane integrity and function.
Metabolic Enzymes Inhibition of essential enzymatic activity.
RNA Polymerase Inhibition of holoenzyme formation by preventing σ-factor binding.

Anticancer Mechanism of Action

Benzoic acid and its derivatives have emerged as promising scaffolds for the development of anticancer agents due to their ability to modulate key molecular pathways involved in cancer progression. A significant mechanism identified for some derivatives is the inhibition of histone deacetylases (HDACs).

HDAC Inhibition: HDACs are enzymes that play a crucial role in gene expression regulation. Their inhibition can lead to the re-expression of tumor suppressor genes. Certain dihydroxybenzoic acid derivatives have been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. This inhibition also causes cell cycle arrest at the G2/M phase.

Tyrosine Kinase Inhibition: Other research has suggested that some benzoic acid derivatives may exert their anticancer effects by inhibiting the activity of the tyrosine kinase domain, a key component in cell signaling pathways that regulate growth and proliferation.

Apoptosis Induction: Studies on colorectal cancer cells demonstrated that benzoic acid can induce apoptosis, a form of programmed cell death, independent of mitochondrial DNA.

Table 2: Potential Anticancer Mechanisms of Benzoic Acid Derivatives
Mechanism Specific Target/Pathway Outcome References
Epigenetic Modulation Histone Deacetylases (HDACs)Inhibition of cancer cell growth, apoptosis, cell cycle arrest.
Signal Transduction Tyrosine Kinase DomainInhibition of cell proliferation.
Apoptosis Caspase-3 activationProgrammed cell death of cancer cells.

Anti-inflammatory Signal Transduction Pathways

The anti-inflammatory properties of benzoic acid derivatives are often linked to their ability to modulate key signaling pathways involved in the inflammatory response.

COX-2 Inhibition: A common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. In silico studies of a salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed a high affinity for the COX-2 receptor. Inhibition of COX-2 activity reduces the production of prostaglandins, which are key mediators of inflammation.

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some benzoyl derivatives have been shown to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways. This suppression leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Cytokine Modulation: Research on 2-hydroxy-4-methoxy benzoic acid demonstrated its ability to reduce liver inflammation by recouping the levels of inflammatory cytokines, including TNF-α, IL-1β, IL-10, and IL-6.

Table 3: Potential Anti-inflammatory Pathways for Benzoic Acid Derivatives
Pathway/Target Effect of Inhibition/Modulation References
Cyclooxygenase-2 (COX-2) Decreased production of prostaglandins.
NF-κB Signaling Pathway Reduced expression of pro-inflammatory genes and cytokines.
MAPK Signaling Pathway Suppression of inflammatory mediator production.
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Reduction in the overall inflammatory response.

Neuroprotective Mechanisms and Molecular Pathways

Neuroinflammation is a key feature of many neurodegenerative diseases. Benzoic acid derivatives have been investigated for their potential to offer neuroprotection by targeting inflammatory pathways within the central nervous system.

Targeting Reactive Microglia via NF-κB Inhibition: A nitroalkene benzoic acid derivative demonstrated a therapeutic effect in a model of amyotrophic lateral sclerosis (ALS) by targeting reactive microglia. The compound exerted a significant inhibition of NF-κB activation in microglial cell cultures, leading to decreased microgliosis and neuroinflammation.

Mitigation of Oxidative and Nitrosative Stress: Phenolic acid metabolites, such as protocatechuic acid and 4-hydroxybenzoic acid, have been shown to protect primary neurons from oxidative stress induced by hydrogen peroxide. Protocatechuic acid, specifically, was also found to be protective under conditions of nitrosative stress, which occurs during neuroinflammation.

Investigations into Other Potential Pharmacological Targets

The diverse chemical structure of benzoic acid derivatives allows for interaction with a variety of biological targets. Beyond the primary activities discussed, other potential pharmacological targets are being explored.

Lipase (B570770) and Lipoxygenase Inhibition: Benzoic acid itself has been identified as an inhibitor of triacylglycerol lipase (EC 3.1.1.3) and arachidonate (B1239269) 15-lipoxygenase (EC 1.13.11.33), enzymes involved in lipid metabolism and inflammation.

Urea (B33335) Cycle Disorders: In its sodium salt form, sodium benzoate (B1203000) is used to treat urea cycle disorders. It functions by binding to amino acids, facilitating their excretion and thereby reducing ammonia (B1221849) levels in the body.

Further research is necessary to determine if Benzoic acid, 4-(2-benzothiazolylmethoxy)- interacts with these or other pharmacological targets.

Derivatization and Chemical Modification Strategies

Rational Design of Analogs for Modulating Biological Activity

The rational design of analogs of Benzoic acid, 4-(2-benzothiazolylmethoxy)- is a cornerstone of efforts to improve its therapeutic index. This approach involves systematic modifications of the core structure to understand and enhance its interaction with biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the synthesis of new derivatives with potentially improved potency and selectivity.

Key modifications often focus on several regions of the molecule: the benzoic acid ring, the benzothiazole (B30560) moiety, and the methoxy (B1213986) linker. For instance, substitutions on the benzoic acid ring can influence the compound's acidity and ability to form electrostatic interactions with target proteins. Studies on related 4-(thiazol-5-yl)benzoic acid derivatives have shown that introducing substituents at the 3-position of the benzoic acid moiety can significantly impact antiproliferative activities. scite.ai Similarly, modifications to the benzothiazole ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the molecule and its binding affinity. nih.gov

The following table illustrates a hypothetical SAR study for analogs of Benzoic acid, 4-(2-benzothiazolylmethoxy)-, based on common modification strategies for similar compounds.

Analog Modification Rationale Predicted Outcome on Biological Activity
Analog AMethyl esterification of the carboxylic acidIncrease lipophilicity, potential for prodrug strategyAltered solubility and cell permeability
Analog BIntroduction of a hydroxyl group on the benzoic acid ringIntroduce hydrogen bonding capabilitiesPotentially enhanced target binding affinity
Analog CSubstitution of the benzothiazole with a benzoxazoleEvaluate the role of the sulfur atom in the heterocycleAltered binding mode and selectivity
Analog DShortening or lengthening of the methoxy linkerModify the spatial orientation of the two aromatic ringsOptimized fit within the target's binding pocket
Analog EAddition of a fluorine atom to the benzothiazole ringModulate metabolic stability and electronic propertiesIncreased bioavailability and potency

These rationally designed analogs are then synthesized and subjected to biological screening to validate the design hypotheses and further refine the SAR models.

Synthesis of Prodrugs for Enhanced Delivery or Efficacy

Prodrug design is a widely utilized strategy to overcome pharmacokinetic challenges such as poor oral bioavailability, rapid metabolism, or inadequate site-specific delivery. orientjchem.org For acidic compounds like Benzoic acid, 4-(2-benzothiazolylmethoxy)-, a common prodrug approach involves esterification of the carboxylic acid group. This modification masks the polar carboxyl group, thereby increasing the molecule's lipophilicity and enhancing its ability to cross biological membranes. nih.govresearchgate.net

Once absorbed into the systemic circulation or within the target cells, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, regenerating the active parent compound. nih.gov The choice of the ester promoiety can be tailored to control the rate and site of this conversion. For example, a simple methyl or ethyl ester might be rapidly hydrolyzed throughout the body, while a more sterically hindered ester could exhibit slower, more sustained release of the active drug.

The table below presents potential prodrugs of Benzoic acid, 4-(2-benzothiazolylmethoxy)- and their intended advantages.

Prodrug Promoieties Activation Mechanism Potential Advantages
Methyl Ester ProdrugMethyl groupEsterase-mediated hydrolysisIncreased lipophilicity, enhanced oral absorption. nih.gov
Ethyl Ester ProdrugEthyl groupEsterase-mediated hydrolysisSimilar to methyl ester, with potentially altered hydrolysis rate
Amino Acid ConjugateGlycine or AlaninePeptidase-mediated hydrolysisPotential for active transport, improved solubility
PEGylated EsterPolyethylene glycol (PEG) chainEsterase-mediated hydrolysisIncreased half-life, reduced immunogenicity

The successful development of a prodrug requires a careful balance between increased stability for delivery and efficient conversion to the active form at the desired site of action.

Conjugation Chemistry for Targeted Drug Delivery or Imaging Applications

Conjugation chemistry offers a powerful means to achieve targeted drug delivery, thereby increasing the therapeutic efficacy of a compound while minimizing off-target side effects. This strategy involves covalently linking the drug molecule to a targeting moiety, such as an antibody, peptide, or polymer, that can selectively recognize and bind to specific cells or tissues.

For Benzoic acid, 4-(2-benzothiazolylmethoxy)-, the carboxylic acid group provides a convenient handle for conjugation. Standard coupling chemistries, such as those involving carbodiimides (e.g., EDC/NHS), can be used to form stable amide bonds with amine-containing targeting ligands.

Potential conjugation strategies for Benzoic acid, 4-(2-benzothiazolylmethoxy)- are outlined in the table below.

Conjugate Type Targeting Moiety Linkage Chemistry Application
Antibody-Drug Conjugate (ADC)Monoclonal AntibodyAmide bond formationTargeted cancer therapy
Peptide-Drug ConjugateCell-penetrating or tumor-homing peptideAmide bond formationEnhanced cellular uptake and tumor targeting
Polymer-Drug ConjugateBiocompatible polymer (e.g., PEG, HPMA)Ester or amide bondImproved pharmacokinetics, passive tumor targeting (EPR effect)
Imaging Agent ConjugateFluorophore or radionuclideAmide or ester bondIn vivo imaging and biodistribution studies

In addition to targeted therapy, conjugation to imaging agents can enable the visualization of the drug's distribution in real-time, providing valuable information for preclinical and clinical development.

Development of Combinatorial Libraries for High-Throughput Screening

Combinatorial chemistry, in conjunction with high-throughput screening (HTS), allows for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the drug discovery process. eco-vector.commdpi.com The development of a combinatorial library based on the Benzoic acid, 4-(2-benzothiazolylmethoxy)- scaffold would involve the systematic introduction of a diverse range of chemical building blocks at key positions within the molecule.

Solid-phase synthesis is a particularly attractive method for generating such libraries, as it facilitates the purification of intermediates and the automation of the synthesis process. The general approach would involve attaching a protected form of the core scaffold to a solid support and then sequentially adding different building blocks.

A hypothetical combinatorial library design for Benzoic acid, 4-(2-benzothiazolylmethoxy)- is presented below.

Scaffold Position Building Block Diversity (R-groups) Rationale for Diversification
R1 (Benzoic acid ring)Alkyl, alkoxy, halogen, nitro groupsModulate electronic properties and steric interactions
R2 (Benzothiazole ring)Substituted anilines, thiophenolsExplore a wide range of electronic and steric diversity
LinkerAlkoxy chains of varying lengthsOptimize the spatial relationship between the two aromatic systems

Upon synthesis, the compounds in the library would be cleaved from the solid support and subjected to HTS assays to identify "hits" with improved biological activity. These hits can then be further optimized using the rational design principles described in section 7.1. The synthesis of benzothiazole-2-yl thiadiazole derivatives has been reported as a strategy for generating compound libraries for anticonvulsant activity screening. nih.gov

Future Research Directions and Unaddressed Scientific Questions

Elucidation of Additional Pharmacological Targets for Benzoic acid, 4-(2-benzothiazolylmethoxy)-

A primary unaddressed question is the full spectrum of pharmacological targets for Benzoic acid, 4-(2-benzothiazolylmethoxy)-. The benzothiazole (B30560) nucleus is known to interact with a diverse range of biological macromolecules. For instance, various derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation, such as tyrosine kinases and DNA topoisomerases, or to bind directly to DNA, thereby disrupting replication. airo.co.innih.gov In the context of neurodegenerative diseases, certain benzothiazoles target voltage-gated sodium channels and NMDA receptors. nih.gov

Future research must focus on systematically screening Benzoic acid, 4-(2-benzothiazolylmethoxy)- against a panel of known benzothiazole targets. Initial investigations should logically prioritize enzymes and receptors where related analogues have shown high affinity. Beyond known targets, modern unbiased screening approaches like thermal proteome profiling or activity-based protein profiling could be employed to identify novel or unexpected cellular interactors, thus revealing new therapeutic possibilities.

Table 1: Potential Pharmacological Target Classes for Future Investigation

Target Class Specific Examples Rationale for Investigation
Kinases Epidermal Growth Factor Receptor (EGFR), p56-lck Many benzothiazole derivatives act as ATP-competitive inhibitors of kinases involved in oncogenic signaling. nih.govijpsr.com
DNA-Interacting Enzymes Topoisomerases I & II The planar benzothiazole ring can intercalate into DNA or inhibit enzymes that maintain DNA topology. airo.co.in
Microbial Enzymes Dihydrofolate Reductase (DHFR), CYP51 Benzothiazoles have shown potent antimicrobial and antifungal activity by targeting essential metabolic enzymes. nih.gov

Advanced Mechanistic Studies at the Molecular and Cellular Level

Understanding the precise mechanism of action is critical. For many bioactive benzothiazoles, the observed cellular effects are multifaceted. Documented mechanisms include the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death, and the activation of intrinsic apoptotic pathways characterized by the release of cytochrome c from mitochondria. airo.co.in Other studies point to specific cell cycle arrest or inhibition of critical cellular pathways. acs.org

For Benzoic acid, 4-(2-benzothiazolylmethoxy)-, a comprehensive investigation into its molecular and cellular effects is required. Initial studies would involve treating relevant cell lines (e.g., cancer cells, microbial cultures) to determine its impact on cell viability, proliferation, and morphology. Subsequently, advanced molecular techniques can be used to dissect the underlying pathways. Techniques such as flow cytometry can quantify apoptosis and cell cycle distribution, while western blotting can probe for the activation of key proteins in signaling cascades (e.g., caspases, kinases).

To gain a more global understanding, systems biology approaches such as transcriptomics (RNA-seq) and metabolomics could reveal broad changes in gene expression and metabolic profiles induced by the compound. This would provide a detailed portrait of the cellular response and help pinpoint the primary mechanism of action.

Table 2: Proposed Experimental Workflow for Mechanistic Elucidation

Phase Experimental Approach Objective
Phase 1: Cellular Effects Cell Viability Assays (e.g., MTT), Microscopy Determine cytotoxicity and observe morphological changes.
Flow Cytometry (Annexin V/PI staining) Quantify apoptosis vs. necrosis.
Cell Cycle Analysis (Propidium Iodide staining) Identify effects on cell cycle progression (e.g., G2/M arrest).
Phase 2: Molecular Pathways ROS Detection Assays Measure the induction of oxidative stress.
Western Blotting Analyze expression and activation of key signaling proteins (e.g., caspases, Bcl-2 family, MAP kinases).
Mitochondrial Membrane Potential Assays Assess the involvement of the mitochondrial apoptotic pathway.
Phase 3: Global Profiling Transcriptomics (RNA-seq) Identify global changes in gene expression and affected pathways.

Exploration of Sustainable and Green Synthetic Methodologies

The traditional synthesis of benzothiazoles often involves harsh reaction conditions, toxic solvents, and metal catalysts, which are not environmentally sustainable. nih.gov A significant area for future research is the development of green synthetic routes for Benzoic acid, 4-(2-benzothiazolylmethoxy)-. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use non-toxic, renewable materials. airo.co.inbohrium.com

Promising methodologies for benzothiazole synthesis include microwave-assisted reactions, which can dramatically reduce reaction times and energy input. scielo.br Other approaches involve solvent-free synthesis or the use of eco-friendly solvents like water, ethanol, or glycerol. airo.co.inresearchgate.netcrimsonpublishers.com The use of reusable heterogeneous catalysts, such as silica (B1680970) sulfuric acid, or even electrochemical methods, represents a frontier in sustainable chemical production. researchgate.netbenthamdirect.com Adapting these methods for the specific synthesis of Benzoic acid, 4-(2-benzothiazolylmethoxy)-, likely through the condensation of an appropriate 2-aminothiophenol (B119425) precursor with 4-formylbenzoic acid or a derivative, is a key unanswered question.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Benzothiazoles

Parameter Conventional Method Proposed Green Method
Solvent Dichloromethane, Toluene Water, Ethanol, Glycerol, or Solvent-free airo.co.inresearchgate.net
Energy Source Conventional reflux heating (hours) Microwave irradiation (minutes) scielo.br
Catalyst Homogeneous metal catalysts, strong acids Reusable solid acids (e.g., silica sulfuric acid), biocatalysts, or catalyst-free airo.co.inresearchgate.net
Waste Generation High (solvent, catalyst residue) Low (reduced solvent use, recyclable catalyst) airo.co.in
Reaction Time Often > 8 hours Typically < 1 hour nih.gov

| Yield | Variable | Often good to excellent (85-95%) airo.co.innih.gov |

Refinement of Computational Models for Enhanced Predictive Accuracy and Design Rationalization

Computational chemistry provides powerful tools for accelerating drug discovery. malvernpanalytical.comnih.gov For benzothiazole derivatives, methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) have been used to predict biological activity and understand molecular interactions. allsubjectjournal.comnih.govmdpi.com QSAR models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity, guiding the design of more potent analogues. researchgate.net Molecular docking predicts the binding mode of a ligand within the active site of a target protein, offering insights into the structural basis of activity. nih.gov

A crucial future direction is the development and refinement of computational models specifically for analogues of Benzoic acid, 4-(2-benzothiazolylmethoxy)-. Once initial biological activity data is generated, a focused library of derivatives could be synthesized to build a robust 3D-QSAR model. This model would help identify which structural modifications on the benzoic acid or benzothiazole rings are most likely to enhance activity. Furthermore, molecular dynamics simulations could be employed to assess the stability of predicted binding poses from docking studies, providing a more accurate picture of the ligand-target interaction over time. These refined models would serve as a critical tool for rationalizing structure-activity relationships and prioritizing the synthesis of next-generation compounds with improved potency and selectivity.

Table 4: Key Molecular Descriptors for QSAR Modeling

Descriptor Class Specific Examples Relevance
Electronic HOMO/LUMO energies, Dipole moment, Mulliken charges Describes the molecule's reactivity, polarity, and ability to participate in electrostatic interactions. nih.govmdpi.com
Steric Molecular weight, Molar volume, Surface area Relates to the size and shape of the molecule, influencing its fit into a binding site.
Thermodynamic Enthalpy of formation, Gibbs free energy Indicates the stability of the molecule and its conformations. mdpi.com
Topological Connectivity indices, Shape indices Numerically describes the atomic connectivity and branching of the molecule.

| Hydrophobicity | LogP (Octanol-water partition coefficient) | Predicts the molecule's solubility and ability to cross biological membranes. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 4-(2-benzothiazolylmethoxy)-, and how can reaction conditions be optimized?

  • Methodology :
    • Synthetic Pathways : Start with a substituted benzoic acid derivative (e.g., 4-hydroxybenzoic acid) and perform an etherification reaction with 2-benzothiazolylmethanol. Use coupling agents like DCC (dicyclohexylcarbodiimide) or Mitsunobu conditions (triphenylphosphine/DIAD) to facilitate the reaction .
    • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield. Kinetic studies via NMR or HPLC can identify rate-limiting steps and side reactions .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?

  • Methodology :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzothiazole moiety (aromatic protons at δ 7.2–8.5 ppm) and ether linkage (methoxy protons at δ 4.0–4.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and detect impurities (e.g., unreacted starting materials) .
    • FTIR : Confirm the ester/ether C-O stretch (~1200–1250 cm1^{-1}) and carboxylic acid O-H stretch (broad peak ~2500–3300 cm1^{-1}) .

Q. How can thermal stability and phase transitions of this compound be analyzed?

  • Methodology :
    • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points and glass transitions. Thermogravimetric analysis (TGA) under nitrogen can assess decomposition temperatures (e.g., 200–300°C for similar benzoic acid derivatives) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?

  • Methodology :
    • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation in solvents like ethanol or acetonitrile. Use SHELXL for refinement, focusing on resolving disorder in the benzothiazole group .
    • Software Tools : Employ WinGX or ORTEP-3 for visualization and validation of bond lengths/angles. Compare experimental data with DFT-optimized geometries .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Methodology :
    • DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .
    • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water/DMSO) to study aggregation behavior .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic or photochemical processes?

  • Methodology :
    • Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify proton-transfer steps in reactions like ester hydrolysis .
    • Transient Absorption Spectroscopy : Investigate excited-state dynamics in photochemical pathways (e.g., singlet-triplet transitions) .

Notes on Contradictions and Limitations

  • Synthetic Yields : and suggest varying optimal temperatures (60–80°C vs. room temperature) for etherification; this may depend on the benzothiazole substituent’s steric hindrance.
  • Thermal Data : TGA curves in show decomposition at 220°C, but similar compounds in exhibit higher stability (~250°C), possibly due to crystallinity differences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.